molecular formula C21H22N4O2 B11425095 1-(2,5-dimethylbenzyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-(2,5-dimethylbenzyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11425095
M. Wt: 362.4 g/mol
InChI Key: SWXRTGXXIOUDOL-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound characterized by its unique triazole and pyrrolo structures

Preparation Methods

The synthesis of 1-(2,5-dimethylbenzyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyrrolo moiety. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(2,5-dimethylbenzyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, affecting the compound’s reactivity.

    Substitution: Common reagents such as halogens or alkyl groups can replace hydrogen atoms in the compound, leading to derivatives with different properties.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2,5-dimethylbenzyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione stands out due to its unique combination of triazole and pyrrolo structures. Similar compounds include:

  • 1-(2,4-dimethylbenzyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • 1-(2,5-dimethylbenzyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

These compounds share similar core structures but differ in the positioning and types of substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C21H22N4O2/c1-12-5-6-14(3)16(9-12)11-24-19-18(22-23-24)20(26)25(21(19)27)17-8-7-13(2)15(4)10-17/h5-10,18-19H,11H2,1-4H3

InChI Key

SWXRTGXXIOUDOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)C)N=N2

Origin of Product

United States

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